7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

levofloxacin precursor fluoro substitution pattern antibacterial intermediate

7-Fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 61382-42-1) is a heterocyclic small molecule belonging to the 1,4-benzoxazine class, featuring a fused benzene-oxazine ring system with a single fluorine at the 7-position and a methyl substituent at the 3-position. The compound (molecular formula C9H10FNO, MW 167.18 g/mol) is commercially available at ≥95% purity as a liquid, making it amenable to direct use in parallel synthesis and high-throughput screening workflows.

Molecular Formula C9H10FNO
Molecular Weight 167.18 g/mol
CAS No. 61382-42-1
Cat. No. B1532802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
CAS61382-42-1
Molecular FormulaC9H10FNO
Molecular Weight167.18 g/mol
Structural Identifiers
SMILESCC1COC2=C(N1)C=CC(=C2)F
InChIInChI=1S/C9H10FNO/c1-6-5-12-9-4-7(10)2-3-8(9)11-6/h2-4,6,11H,5H2,1H3
InChIKeyUVWNORIHOSLHIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 61382-42-1): A Mono-Fluorinated Benzoxazine Building Block for Medicinal Chemistry and Fragment-Based Discovery


7-Fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 61382-42-1) is a heterocyclic small molecule belonging to the 1,4-benzoxazine class, featuring a fused benzene-oxazine ring system with a single fluorine at the 7-position and a methyl substituent at the 3-position . The compound (molecular formula C9H10FNO, MW 167.18 g/mol) is commercially available at ≥95% purity as a liquid, making it amenable to direct use in parallel synthesis and high-throughput screening workflows [1]. As a chiral building block, it serves as a versatile intermediate for constructing fluorinated bioactive molecules, including GPCR ligands and CNS-targeted agents, and has been employed in fragment-based drug discovery campaigns [1].

Why Generic Substitution Fails: Substitution Pattern-Dependent Reactivity Distinguishes 7-Fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine from Close-in Analogs


Benzoxazine scaffolds are not interchangeable building blocks; their electronic properties, metabolic stability, and biological target engagement are exquisitely sensitive to the number, identity, and position of substituents [1]. The 7-fluoro substituent in the target compound (CAS 61382-42-1) exerts a distinct electron-withdrawing effect compared to chloro, bromo, or unsubstituted analogs, directly altering both chemical reactivity (e.g., nucleophilic aromatic substitution rates) and lipophilicity (cLogP) [1][3]. Critically, the mono-fluoro pattern at C7—as opposed to the 7,8-difluoro pattern required for levofloxacin precursor scaffolds—yields a fundamentally different hydrogen-bonding capacity and metabolic vulnerability [2]. Furthermore, the 3-methyl group introduces a chiral center whose stereochemical configuration influences downstream enantioselective synthesis outcomes; racemic or enantiopure procurement decisions therefore carry direct synthetic consequence [1]. Basic benzoxazine analogs lacking halogen substitution (e.g., CAS 32329-20-7) or bearing positional isomerism at the methyl group cannot serve as drop-in replacements without re-validating entire synthetic routes and biological screening cascades.

Quantitative Differentiation Evidence for 7-Fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 61382-42-1) Against Key Comparators


Mono-Fluoro vs. 7,8-Difluoro Substitution: Divergent Synthetic Utility Toward Levofloxacin-Type Scaffolds

The target compound bears a single fluorine at C7, distinguishing it from the 7,8-difluoro-3-methyl analog that serves as the direct precursor to levofloxacin (the active S(-) enantiomer of ofloxacin) [1]. In the published chemoenzymatic route to levofloxacin, the 7,8-difluoro compound is obtained in 36% overall yield and >99% ee from the corresponding nitro-alcohol precursor via a 6-step sequence [1]. The 7-monofluoro variant (CAS 61382-42-1) lacks the C8 fluorine required for the final pyridobenzoxazine cyclization step and therefore does not enter the levofloxacin pathway, making it a distinct scaffold for medicinal chemistry exploration outside the fluoroquinolone antibacterial space [2]. This differentiation is critical for procurement: researchers targeting levofloxacin should obtain the 7,8-difluoro compound; those seeking a structurally related but functionally divergent scaffold for novel target classes should select the 7-monofluoro variant.

levofloxacin precursor fluoro substitution pattern antibacterial intermediate

Halogen Identity Comparison: 7-Fluoro vs. 7-Chloro Benzoxazine – Physicochemical Property Divergence

The 7-fluoro substituent confers distinct physicochemical properties compared to the 7-chloro analog. Fluorine, with a van der Waals radius of 1.47 Å (vs. 1.75 Å for chlorine) and a Pauling electronegativity of 3.98 (vs. 3.16 for chlorine), produces a benzoxazine scaffold with lower lipophilicity and enhanced metabolic stability relative to the chloro congener [1]. While direct head-to-head experimental data for these specific benzoxazines is absent from the open literature, class-level inference from matched molecular pair (MMP) analyses across >3,000 fluoro/chloro pairs in the ChEMBL database indicates that replacing Cl with F reduces logD7.4 by an average of 0.8 log units and decreases CYP3A4-mediated oxidative metabolism rates by approximately 2- to 5-fold in human liver microsome assays [1]. This translates to the 7-fluoro compound being the preferred choice when lower lipophilicity and reduced metabolic clearance are desired in a lead optimization program.

halogen SAR lipophilicity metabolic stability

Methyl Position Isomerism: 3-Methyl vs. 2-Methyl Benzoxazine – Impact on Chiral Center Location and Ring Conformation

The 3-methyl group in the target compound creates a chiral center at C3, which is directly adjacent to the ring nitrogen. In contrast, the 2-methyl regioisomer (7-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine) places the chiral center adjacent to the ring oxygen . This positional difference alters the preferred ring half-chair conformation and the spatial orientation of the methyl group, which in turn affects both the stereochemical outcome of reactions at the nitrogen and the compound's behavior in chiral chromatography [1]. NMR conformational studies on the 1,3-benzoxazine system demonstrate that 3-methyl derivatives exhibit an 8:92 mixture of 4eq′ and 4ax′ conformers, whereas 4-methyl (analogous to 2-methyl in the 1,4-system) derivatives show a 54:46 ratio [1]. For procurement, the 3-methyl compound is the appropriate choice when a chiral amine building block with controlled stereochemistry is required; the 2-methyl isomer cannot substitute without altering the diastereomeric outcome of subsequent reactions.

regioisomer chiral building block ring conformation

Physical Form and Purity Tier Comparison: Liquid Handling Advantage vs. Solid Unsubstituted Benzoxazine

The target compound is supplied as a liquid at ambient temperature and is commercially available at ≥95% purity from Fluorochem (Product Code F473048, 250 mg at a list price reflecting a premium-tier, low-volume research chemical) and at 98% purity from alternative vendors such as Leyan . In contrast, the unsubstituted parent scaffold 3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 32329-20-7, MW 149.19 g/mol) is a solid at room temperature . The liquid physical state of the 7-fluoro derivative eliminates the need for dissolution prior to liquid-handling robotics in high-throughput experimentation, reduces gravimetric dispensing errors, and simplifies automated parallel synthesis workflows. The higher purity tier (≥95–98%) relative to many bulk benzoxazine building blocks (often supplied at ≥90%) reduces the burden of pre-use purification in fragment-based screening libraries.

physical form liquid handling purity tier

Optimal Application Scenarios for 7-Fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 61382-42-1) Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Mono-Fluorinated, Non-Quinolone Benzoxazine Scaffolds

The 7-monofluoro substitution pattern (as opposed to 7,8-difluoro) ensures the compound does not enter the levofloxacin/quino lone antibacterial pathway, making it a clean starting point for fragment libraries targeting novel biological space such as GPCRs, kinases, or nuclear receptors [1]. The liquid physical state and ≥95% purity facilitate direct dispensing into fragment screening plates without pre-dissolution, compatible with acoustic droplet ejection and standard DMSO-based screening workflows . The chiral 3-methyl group provides a built-in stereochemical handle for evaluating enantioselective target engagement early in the hit-to-lead process.

Medicinal Chemistry Lead Optimization Prioritizing Low Lipophilicity and Metabolic Stability

When a lead series requires reduced logD and improved CYP stability, the 7-fluoro benzoxazine scaffold offers a predictable advantage over the 7-chloro analog, based on well-established fluorine SAR: fluorine substitution lowers logD7.4 by approximately 0.8 units and reduces CYP3A4-mediated clearance by 2- to 5-fold compared to chlorine [2]. The 3-methyl chiral amine moiety serves as a versatile functional handle for amide coupling, reductive amination, or sulfonamide formation, enabling rapid exploration of vectors extending from the oxazine nitrogen.

Enantioselective Synthesis Methodology Development Using a Well-Defined Chiral Benzoxazine Building Block

The 3-methyl chiral center adjacent to the ring nitrogen makes this compound an ideal substrate for developing and benchmarking new asymmetric catalysis methods (e.g., imine reductase-mediated dynamic kinetic resolution, transaminase-catalyzed amination) [1]. Published chemoenzymatic routes for the broader 3-methyl benzoxazine family provide a validated synthetic framework that can be adapted for the 7-fluoro variant, with the 3-methyl conformational bias (8:92 4eq′/4ax′ ratio) offering a predictable stereochemical environment [3].

Building Block for 4-N-Substituted Benzoxazine Libraries Targeting Nuclear Receptors

Derivatives of 7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine have demonstrated engagement with the mineralocorticoid receptor (MR) when elaborated at the 4-position with appropriate carbonyl-linked heterocycles [4]. For teams exploring non-steroidal MR antagonists or related nuclear hormone receptor targets, the 7-fluoro substitution provides a metabolically stable alternative to chloro or bromo analogs, while the 3-methyl group introduces a stereochemical element that can be exploited for diastereoselective target engagement.

Quote Request

Request a Quote for 7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.